molecular formula C20H25F3N2O3 B14187992 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918489-66-4

6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B14187992
CAS No.: 918489-66-4
M. Wt: 398.4 g/mol
InChI Key: CQUJHBSGTICLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound with the molecular formula C20H25F3N2O3. This compound is notable for its unique structure, which combines a piperidine ring with an isoquinoline moiety, and is further modified by the presence of trifluoroacetic acid. This combination of structural features imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the piperidine ring, which is then functionalized to introduce the butyl group. This intermediate is subsequently reacted with isoquinoline derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline oxides, while reduction could produce piperidine derivatives with altered functional groups .

Scientific Research Applications

6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

918489-66-4

Molecular Formula

C20H25F3N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

6-(1-butylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H24N2O.C2HF3O2/c1-2-3-10-20-11-7-17(8-12-20)21-18-5-4-16-14-19-9-6-15(16)13-18;3-2(4,5)1(6)7/h4-6,9,13-14,17H,2-3,7-8,10-12H2,1H3;(H,6,7)

InChI Key

CQUJHBSGTICLFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.